![molecular formula C14H14N2OS2 B14364937 2-Oxo-2-phenylethyl 2-ethyl-1H-imidazole-5-carbodithioate CAS No. 92535-74-5](/img/structure/B14364937.png)
2-Oxo-2-phenylethyl 2-ethyl-1H-imidazole-5-carbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-phenylethyl 2-ethyl-1H-imidazole-5-carbodithioate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 2-ethyl-1H-imidazole-5-carbodithioate typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-2-phenylethyl 2-ethyl-1H-imidazole-5-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups into the imidazole ring, enhancing its chemical diversity .
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-phenylethyl 2-ethyl-1H-imidazole-5-carbodithioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 2-Oxo-2-phenylethyl 2-ethyl-1H-imidazole-5-carbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
- 2-(4-Substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole
- 1,3-Diazole derivatives like clemizole, etonitazene, and enviroxime
Uniqueness
2-Oxo-2-phenylethyl 2-ethyl-1H-imidazole-5-carbodithioate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
92535-74-5 | |
Molekularformel |
C14H14N2OS2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
phenacyl 2-ethyl-1H-imidazole-5-carbodithioate |
InChI |
InChI=1S/C14H14N2OS2/c1-2-13-15-8-11(16-13)14(18)19-9-12(17)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,15,16) |
InChI-Schlüssel |
IEQXWMAVTIUZKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=C(N1)C(=S)SCC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.